VPC-13566

概要

説明

VPC-13566は、アンドロゲン受容体の結合機能3(BF3)ポケットを特異的に標的とする低分子化合物です。 この化合物は、アンドロゲン受容体の転写活性を阻害する上で大きな可能性を示しており、去勢抵抗性前立腺がんの治療における応用について広く研究されています .

科学的研究の応用

Key Findings:

- Inhibition of AR Activity : VPC-13566 has been shown to significantly inhibit AR transcriptional activity in various prostate cancer cell lines, including those resistant to enzalutamide. The compound effectively reduces the expression of prostate-specific antigen (PSA), a biomarker for prostate cancer, with an IC50 value as low as 0.08 µM .

- Effect on Tumor Growth : In vivo studies demonstrated that this compound reduces the growth of AR-dependent prostate cancer xenograft tumors in mice, indicating its potential efficacy as a therapeutic agent against CRPC .

Prostate Cancer Cell Lines

A study evaluated the effects of this compound on several prostate cancer cell lines, including LNCaP and MR49F (an enzalutamide-resistant line). The results indicated that this compound effectively inhibited growth and PSA secretion in these cells, whereas enzalutamide was ineffective against MR49F cells .

| Cell Line | IC50 (µM) | Response to this compound | Response to Enzalutamide |

|---|---|---|---|

| LNCaP | 0.08 | Significant reduction | Effective |

| MR49F | 0.35 | Significant reduction | Ineffective |

| PC3 | N/A | No effect | N/A |

Combination Therapy

Research has also explored the combination of this compound with enzalutamide. When used together, these compounds demonstrated an additive effect in inhibiting PSA expression, suggesting a potential strategy for enhancing therapeutic efficacy against resistant prostate cancer .

Clinical Implications

The ability of this compound to target the BF3 site offers a novel approach for overcoming resistance to current anti-androgen therapies. Its selective action on AR-dependent pathways makes it a promising candidate for further clinical investigation, particularly in patients with mutations that confer resistance to traditional treatments .

作用機序

VPC-13566は、アンドロゲン受容体のBF3ポケットに結合することによって効果を発揮します。この結合は、アンドロゲン受容体とそのコシャペロン(BAG1Lペプチドなど)との相互作用を阻害します。 これらのコシャペロンを置換することにより、this compoundはアンドロゲン受容体の転写活性を阻害し、アンドロゲン受容体が核に移行して標的遺伝子を活性化することを防ぎます . このメカニズムは、特に、エンザルタミドなどの従来の療法に抵抗性があるものを含め、アンドロゲン受容体依存性前立腺がん細胞の増殖を阻害する上で効果的です .

類似の化合物との比較

This compoundは、アンドロゲン受容体のBF3ポケットに対する特異性において独特です。類似の化合物には、以下が含まれます。

This compoundのBF3ポケットを標的とする能力は、新しい作用機序を提供し、アンドロゲン受容体阻害剤の武器庫に貴重な追加要素となっています。

生化学分析

Biochemical Properties

VPC-13566 plays a significant role in biochemical reactions, particularly in the context of androgen receptor inhibition . It interacts with various enzymes, proteins, and other biomolecules, including the androgen receptor, and these interactions are crucial for its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by inhibiting the androgen receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the BF3 surface of the androgen receptor . This binding interaction leads to the inhibition of the androgen receptor, thereby affecting gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to the androgen receptor . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

準備方法

VPC-13566の合成には、分子の重要な構成要素であるキノリン骨格の調製が含まれます。合成経路には一般的に、以下のステップが含まれます。

キノリンコアの形成: これは、アニリン誘導体とアルデヒドを酸性条件下で反応させる一連の環化反応によって達成されます。

キノリンコアの官能基化: キノリンコアはその後、様々な置換基で官能基化され、アンドロゲン受容体のBF3ポケットに対する結合親和性と特異性を高めます.

This compoundの工業生産方法は広く公表されていませんが、この化合物は一般的に実験目的で研究室で合成されています。

化学反応の分析

VPC-13566は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、キノリンN-オキシド誘導体を形成することができます。

還元: 還元反応は、キノリンコアを修飾し、その結合特性を変化させるために用いることができます。

置換: キノリン骨格に対して、様々な置換反応を実施して、異なる官能基を導入することができます。これにより、化合物の活性と特異性が向上します.

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求電子剤と求核剤があります。これらの反応から生成される主な生成物は、一般的に官能基が修飾されたキノリン骨格の誘導体です。

類似化合物との比較

VPC-13566 is unique in its specificity for the BF3 pocket of the androgen receptor. Similar compounds include:

Enzalutamide: A non-steroidal anti-androgen that targets the androgen binding site of the receptor.

Abiraterone: An androgen synthesis inhibitor that targets cytochrome P450 17A1.

Bicalutamide: Another non-steroidal anti-androgen that competes with endogenous androgens for binding to the androgen receptor.

This compound’s ability to target the BF3 pocket provides a novel mechanism of action, making it a valuable addition to the arsenal of androgen receptor inhibitors.

生物活性

VPC-13566 is a small molecule that has emerged as a promising therapeutic agent targeting the androgen receptor (AR), particularly in the context of castration-resistant prostate cancer (CRPC). This compound specifically inhibits the Binding Function 3 (BF3) pocket of the AR, which is crucial for its transcriptional activity and interaction with co-regulators. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions by binding to the BF3 site of the AR, inhibiting its transcriptional activity and preventing its translocation into the nucleus. This mechanism is particularly significant as it allows for effective inhibition of AR signaling even in the presence of mutations that confer resistance to traditional anti-androgens like enzalutamide.

Key Findings:

- Inhibition of AR Transcriptional Activity : this compound has demonstrated a significantly lower IC50 value (0.05 μM) compared to enzalutamide (0.19 μM), indicating a six-fold increase in potency against AR transcriptional activity in LNCaP cells .

- Selective Activity : The compound exhibits selective inhibition on AR-dependent prostate cancer cell lines (e.g., LNCaP and MR49F) while showing no effect on AR-independent cell lines (e.g., PC3) at concentrations up to 5 μM .

- Effect on PSA Levels : this compound treatment resulted in decreased prostate-specific antigen (PSA) levels in xenograft models, comparable to enzalutamide .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound across various prostate cancer cell lines. The following table summarizes key experimental results:

| Cell Line | IC50 (μM) | Effect on PSA | Notes |

|---|---|---|---|

| LNCaP | 0.15 | Decreased | Effective against AR-dependent cells |

| MR49F | 0.07 | Decreased | Enzalutamide-resistant |

| PC3 | >5 | No effect | AR-independent |

In Vivo Studies

The efficacy of this compound has also been evaluated in vivo using xenograft models. Mice implanted with LNCaP tumor cells were treated with this compound, leading to significant tumor growth suppression.

Experimental Design:

- Dosage : Administered at 100 mg/kg twice daily.

- Results : Tumor volume was significantly reduced compared to vehicle control (p < 0.05), and serum PSA levels were similarly decreased (p < 0.01) .

Case Studies and Clinical Relevance

Recent studies have highlighted the potential of this compound as a viable treatment option for CRPC patients, particularly those with mutations that confer resistance to conventional therapies.

- Resistance Mechanisms : this compound effectively inhibited various clinically relevant AR mutations, demonstrating its potential as a second-line therapy for patients who have developed resistance to enzalutamide and ARN-509 .

- Combination Therapy Potential : The unique mechanism of action allows this compound to be used in combination with other anti-androgen therapies, potentially enhancing overall treatment efficacy against resistant prostate cancer forms .

特性

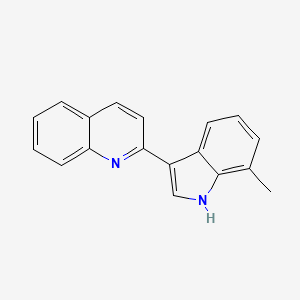

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes VPC-13566 a promising compound for treating prostate cancer, particularly in the context of resistance to current therapies?

A1: this compound targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR) [, , ]. This is a novel mechanism of action compared to existing anti-androgens like enzalutamide, which primarily target the hormone binding pocket. Tumors often develop resistance to these existing therapies due to mutations in the AR hormone binding site. By targeting the BF3 pocket, this compound offers a potential solution to overcome this resistance [, ].

Q2: How does this compound exert its anti-cancer effects at the molecular level?

A2: this compound binds to the BF3 pocket of the AR, disrupting critical protein-protein interactions essential for AR activity []. Specifically, it has been shown to displace the BAG1L peptide, a co-regulator protein that normally interacts with the BF3 pocket []. This disruption ultimately inhibits AR transcriptional activity, reducing the expression of AR target genes like PSA and TMPRSS2, and thereby inhibiting the growth of prostate cancer cells [, ]. Additionally, this compound has been demonstrated to block the translocation of AR into the nucleus, further hindering its activity [].

Q3: What evidence supports the efficacy of this compound in preclinical models of prostate cancer?

A3: this compound has demonstrated significant anti-proliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines []. It effectively reduces prostate-specific antigen (PSA) levels in these cell lines and inhibits the growth of AR-dependent prostate cancer xenograft tumors in mice [, ]. These findings suggest that this compound could be a viable treatment option for patients with advanced prostate cancer, including those who have developed resistance to current therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。